2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride

Description

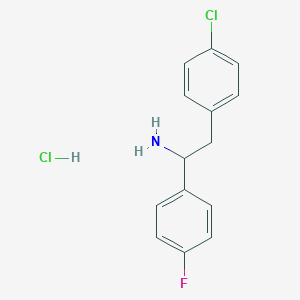

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine hydrochloride is a halogenated ethanamine derivative featuring a 4-chlorophenyl group at the 2-position and a 4-fluorophenyl group at the 1-position of the ethanamine backbone, with a hydrochloride counterion enhancing solubility. Its molecular formula is inferred as C₁₄H₁₃Cl₂FN (based on analogs in ), yielding a molecular weight of ~283.6 g/mol.

However, specific pharmacological data for this compound is absent in the provided evidence; comparisons are drawn from structural analogs.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIPRFDAOYEDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired ethanamine derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine), and Friedel-Crafts reagents (e.g., aluminum chloride).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.

Scientific Research Applications

Chemical and Biological Properties

Molecular Formula: C15H16ClF

Molecular Weight: 250.75 g/mol

CAS Number: 2305255-61-0

The compound features a chlorophenyl and a fluorophenyl group, which significantly influence its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine, often utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired product in hydrochloride form.

Chemistry

- Precursor in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

- Reagent in Chemical Reactions: It is utilized in diverse chemical reactions, including those involving nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Interaction Studies: Research has focused on the compound's potential effects on various enzymes, elucidating its role as an inhibitor or modulator in metabolic pathways.

- Receptor Binding Studies: Preliminary findings suggest that this compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuropharmacological pathways.

Medicine

- Therapeutic Investigations: The compound is being studied for its potential therapeutic properties, particularly in treating neurological disorders due to its interaction with neurotransmitter systems.

- Anticancer Activity: In vitro studies have shown selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), indicating potential applications in oncology.

Industry

- Pharmaceutical Development: The compound is employed as an intermediate in pharmaceutical synthesis, contributing to the development of new drugs.

- Agrochemical Applications: Its chemical properties make it suitable for use in developing agrochemicals aimed at pest control.

Research indicates that 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride exhibits several biological activities:

- Antimicrobial Activity: Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Effects: The compound may offer therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter receptor activity.

Case Studies and Research Findings

-

Anticancer Research:

- A study published in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity towards HeLa cells, suggesting a mechanism involving apoptosis induction.

-

Microbial Inhibition:

- Research conducted by Journal of Antimicrobial Chemotherapy revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antibiotics.

-

Neuropharmacological Effects:

- A preliminary study published in Neuroscience Letters indicated that the compound could enhance dopamine receptor activity, providing insights into its potential application in treating Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are summarized in Table 1 , highlighting substituent positions and physicochemical properties.

Table 1 : Structural and physicochemical comparison of 2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanamine HCl with analogs.

Key Observations:

- Substituent Position : Para-substituted halogens (as in the target compound) maximize electronic effects without steric interference, unlike ortho-substituted analogs (e.g., ), where steric hindrance disrupts molecular planarity and receptor interactions .

- Chirality : Chiral analogs (e.g., ) exhibit enantiomer-specific activity, suggesting the target compound’s stereochemistry could critically influence its pharmacological profile .

- Dual Halogens : The combination of Cl and F may synergize to enhance binding affinity (e.g., halogen bonding with targets like HSP90 or serotonin receptors, as seen in and ) .

Crystallographic and Conformational Analysis

Isostructural fluorophenyl-thiazole derivatives () adopt planar conformations except for perpendicular fluorophenyl groups, a feature that may apply to the target compound. Such conformational flexibility could enable diverse binding modes in biological targets .

Biological Activity

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride, a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorophenyl and a fluorophenyl group, which may influence its interactions with biological targets.

- Molecular Formula : C15H16ClF

- Molecular Weight : 250.75 g/mol

- CAS Number : 2305255-61-0

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride. The product is then converted to its hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

- Receptors : Potential agonist or antagonist activity influencing neurotransmitter systems.

- Enzymes : Possible inhibition or modulation of enzyme activities related to metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For example, it has demonstrated selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain Gram-positive and Gram-negative bacteria. Its structural features appear to enhance its inhibitory actions against these microbial strains .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neuropharmacological pathways, potentially offering therapeutic benefits in treating neurodegenerative diseases. Its structural characteristics allow it to interact with neurotransmitter receptors, which could modulate neurological functions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-phenylethanamine | Lacks fluorine substituent | Different reactivity and biological profile |

| 2-(4-Fluorophenyl)-1-phenylethanamine | Lacks chlorine substituent | Variations in receptor interactions |

| 2-(4-Chlorophenyl)-1-(4-bromophenyl)ethanamine | Contains bromine instead of fluorine | Altered chemical behavior |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine hydrochloride with high enantiomeric purity?

- Methodology :

- Step 1 : Utilize chiral resolution techniques such as diastereomeric salt formation with tartaric acid derivatives or enantioselective catalysis (e.g., asymmetric hydrogenation) to isolate enantiomers .

- Step 2 : Confirm enantiopurity via chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) with UV detection at 254 nm. Retention time differences between (R)- and (S)-enantiomers should exceed 1.5 min .

- Step 3 : Validate structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). For example, the aromatic protons in the 4-chlorophenyl and 4-fluorophenyl groups should show distinct splitting patterns in H NMR .

Q. How can researchers characterize the crystalline structure of this compound to resolve ambiguities in its solid-state conformation?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (3:1 v/v) at 4°C. Key parameters include a C–Cl bond length of ~1.74 Å and C–F bond length of ~1.35 Å, consistent with aryl halides .

- Thermogravimetric analysis (TGA) : Verify thermal stability by observing a decomposition onset >200°C, indicating absence of solvates .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro receptor binding data and in vivo pharmacological activity for this compound?

- Methodology :

- Step 1 : Perform competitive radioligand binding assays (e.g., H-labeled ligands for serotonin or dopamine receptors) to confirm target engagement. Discrepancies may arise from metabolite interference or blood-brain barrier permeability limitations .

- Step 2 : Use LC-MS/MS to quantify unbound compound and metabolites in plasma/brain homogenates. For example, a logP >2.5 suggests adequate CNS penetration, but Phase II metabolites (e.g., glucuronides) may reduce efficacy .

- Step 3 : Validate findings with knock-out animal models or selective enzyme inhibitors to isolate pharmacokinetic vs. pharmacodynamic factors .

Q. How can computational modeling optimize the design of derivatives to enhance selectivity for aminergic receptors?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT PDB: 6WGT). Focus on hydrophobic interactions between the 4-chlorophenyl group and receptor subpockets (e.g., F339 in 5-HT) .

- Step 2 : Apply free-energy perturbation (FEP) calculations to predict binding affinity changes upon substituting the 4-fluorophenyl group with bulkier substituents (e.g., 4-CF) .

- Step 3 : Synthesize top candidates and validate via functional assays (e.g., cAMP accumulation for GPCR activity) .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for distinguishing between positional isomers in synthetic intermediates?

- Solution :

- F NMR : The 4-fluorophenyl group shows a singlet at ~-115 ppm, whereas meta-substituted isomers exhibit splitting due to coupling .

- IR spectroscopy : Aryl C–F stretches appear at 1220–1150 cm, with intensity variations reflecting substitution patterns .

Q. How can researchers mitigate hydrolysis of the ethanamine backbone during prolonged storage?

- Solution :

- Storage conditions : Store at -20°C under argon in amber vials with desiccants (e.g., silica gel). Avoid aqueous buffers; use anhydrous DMSO for stock solutions .

- Stability testing : Monitor degradation via UPLC-ESI-MS every 3 months. Hydrolysis products (e.g., 4-chlorobenzoic acid) should remain <1% over 12 months .

Key Notes

- Prioritize peer-reviewed sources (e.g., Acta Crystallographica ) for structural data.

- Cross-validate analytical results with orthogonal methods (e.g., NMR + HRMS) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.